molecular formula C11H22N2O B13744142 Urea, 1-allyl-3-(4-heptyl)- CAS No. 40755-07-5

Urea, 1-allyl-3-(4-heptyl)-

Katalognummer: B13744142
CAS-Nummer: 40755-07-5
Molekulargewicht: 198.31 g/mol
InChI-Schlüssel: ZUQYRNJZPLAUMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, 1-allyl-3-(4-heptyl)-: is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, pharmaceuticals, and chemical industries

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, 1-allyl-3-(4-heptyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of allylamine and 4-heptylamine with an isocyanate can yield the desired urea derivative . Another method involves the reaction of carbamoyl chlorides with amines under controlled conditions .

Industrial Production Methods: Industrial production of N-substituted ureas often employs scalable and environmentally friendly processes. One such method involves the use of potassium isocyanate in water, which allows for the synthesis of N-substituted ureas without the need for organic solvents . This method is not only efficient but also promotes high chemical purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Urea, 1-allyl-3-(4-heptyl)-, like other urea derivatives, can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under mild conditions.

    Reduction: Lithium aluminum hydride, typically in anhydrous ether.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of N-substituted urea derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Urea, 1-allyl-3-(4-heptyl)- is used as a building block for synthesizing more complex molecules.

Biology and Medicine: In biology and medicine, this compound can be explored for its potential therapeutic properties. Urea derivatives are known for their biological activity, and this specific derivative may exhibit unique pharmacological effects .

Industry: In the industrial sector, Urea, 1-allyl-3-(4-heptyl)- can be used in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .

Wirkmechanismus

The mechanism of action of Urea, 1-allyl-3-(4-heptyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. These interactions can influence the stability and activity of proteins and other biomolecules . The compound’s unique structure allows it to interact with specific molecular pathways, potentially leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • Urea, 1-allyl-3-(4-methyl)-
  • Urea, 1-allyl-3-(4-ethyl)-
  • Urea, 1-allyl-3-(4-butyl)-

Uniqueness: Urea, 1-allyl-3-(4-heptyl)- is unique due to its specific substitution pattern, which can significantly influence its chemical and biological properties. Compared to other similar compounds, the heptyl group provides distinct hydrophobic characteristics, potentially affecting its solubility and reactivity .

Eigenschaften

CAS-Nummer

40755-07-5

Molekularformel

C11H22N2O

Molekulargewicht

198.31 g/mol

IUPAC-Name

1-heptan-4-yl-3-prop-2-enylurea

InChI

InChI=1S/C11H22N2O/c1-4-7-10(8-5-2)13-11(14)12-9-6-3/h6,10H,3-5,7-9H2,1-2H3,(H2,12,13,14)

InChI-Schlüssel

ZUQYRNJZPLAUMM-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCC)NC(=O)NCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.